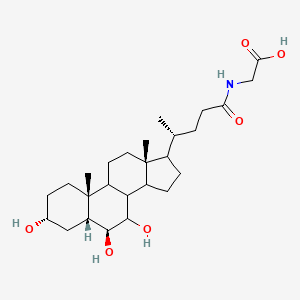
2-Ethyl-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is part of a broader class of fluoropyridines, which are known for their unique physical, chemical, and biological properties due to the presence of a fluorine atom in the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, N-ethyl-2,4,6-trifluoropyridinium triflate can be reacted with anhydrous ammonia gas in acetonitrile at 0°C to yield N-ethyl-2,6-diamino-4-fluoropyridinium triflate .
Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include anhydrous ammonia and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring .
Aplicaciones Científicas De Investigación
2-Ethyl-6-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Fluoropyridines are used in the development of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 2-ethyl-6-fluoropyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 2-Ethyl-6-fluoropyridine is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination can result in distinct physical and chemical properties compared to other fluoropyridines. For example, the ethyl group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and biological activity .
Propiedades
Fórmula molecular |
C7H8FN |
|---|---|
Peso molecular |
125.14 g/mol |
Nombre IUPAC |
2-ethyl-6-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 |
Clave InChI |
CKVRFRMVDHYVHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)

![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)


![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)


